molecular formula C8H8ClNO3 B183184 Methyl 6-chloro-4-methoxypyridine-3-carboxylate CAS No. 84332-02-5

Methyl 6-chloro-4-methoxypyridine-3-carboxylate

Cat. No. B183184
Key on ui cas rn: 84332-02-5
M. Wt: 201.61 g/mol
InChI Key: CRTSQMSTPZTUDW-UHFFFAOYSA-N
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Patent
US07863454B2

Procedure details

A mixture of 4,6-dichloro-nicotinic acid methyl ester (6.0 g, 29 mmol), NaOMe (2.0 g, 37 mmol) in THF (60 mL) is stirred overnight at room temperature. The solvent is removed in vacuo. Ice-cold dilute HCl solution is added to the solution. The mixture is neutralized with NaHCO3 and extracted with EtOAc. The extract is washed with water, dried, and concentrated. The residue is triturated with hexane until solid is formed. The solid is collected by filtration to give 6-chloro-4-methoxy-nicotinic acid methyl ester. 1H NMR (CDCl3) 8.72 (s, 1H), 6.91 (s, 1H), 3.97 (s, 3H), 3.90 (s, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
NaOMe
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9](Cl)=[CH:8][C:7]([Cl:11])=[N:6][CH:5]=1.[CH3:13][O-:14].[Na+]>C1COCC1>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([O:14][CH3:13])=[CH:8][C:7]([Cl:11])=[N:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1Cl)Cl)=O
Name
NaOMe
Quantity
2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
Ice-cold dilute HCl solution is added to the solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is triturated with hexane until solid
CUSTOM
Type
CUSTOM
Details
is formed
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(C1=CN=C(C=C1OC)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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